Cas no 321-17-5 (1-Bromo-4,5-difluoro-2-nitrobenzene)

1-Bromo-4,5-difluoro-2-nitrobenzene is a halogenated nitroaromatic compound with a molecular formula of C₆H₂BrF₂NO₂. This chemical serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its distinct substitution pattern—bromo, difluoro, and nitro functional groups—enables selective reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The electron-withdrawing effects of the nitro and fluorine groups enhance its utility in electrophilic aromatic substitution and metal-catalyzed processes. With high purity and stability, it is suitable for demanding synthetic applications. Proper handling is required due to its potential toxicity and reactivity.
1-Bromo-4,5-difluoro-2-nitrobenzene structure
321-17-5 structure
Product Name:1-Bromo-4,5-difluoro-2-nitrobenzene
CAS No:321-17-5
MF:C6H2BrF2NO2
MW:237.986387729645
MDL:MFCD06808551
CID:293492
PubChem ID:19261542
Update Time:2025-05-21

1-Bromo-4,5-difluoro-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4,5-difluoro-2-nitrobenzene
    • 2-BROMO-4,5-DIFLUORONITROBENZEN
    • 2-BROMO-4,5-DIFLUORONITROBENZENE
    • Benzene,1-bromo-4,5-difluoro-2-nitro-
    • 1-bromo-4,5-difluoro-2-nitro-benzene
    • DTXSID70598222
    • SCHEMBL2536509
    • AKOS005216703
    • EN300-113032
    • AMY8687
    • SY074892
    • 4,5-Difluoro-2-nitrobromobenzene
    • 321-17-5
    • CS-0098709
    • A852524
    • UWPUJVOSEQMMQE-UHFFFAOYSA-N
    • AS-17368
    • Benzene, 1-bromo-4,5-difluoro-2-nitro-
    • MFCD06808551
    • DTXCID90548981
    • MDL: MFCD06808551
    • Inchi: 1S/C6H2BrF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H
    • InChI Key: UWPUJVOSEQMMQE-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=CC=1[N+](=O)[O-])F)F

Computed Properties

  • Exact Mass: 236.924
  • Monoisotopic Mass: 236.924
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.8A^2

Experimental Properties

  • Density: 1.890±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 72-74 ºC (4 Torr)
  • Flash Point: 90.0±25.9 ºC,
  • Refractive Index: 1.5484 (589.3 nm 20 ºC)
  • Solubility: Almost insoluble (0.057 g/l) (25 º C),

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1-Bromo-4,5-difluoro-2-nitrobenzene Related Literature

  • 1. Chemistry of di- and tri-metal complexes with bridging carbene or carbyne ligands. Part 31. Synthesis and crystal structures of the compounds [AuW(μ-CHR)(CO)2(PPh3)(η-C5H5)]·CH2Cl2 and [AuPtW(μ3-CR)(CO)2(PMe3)3(η-C5H5)][PF6](R = C6H4Me-4)
    Gabino A. Carriedo,Judith A. K. Howard,F. Gordon A. Stone,Michael J. Went J. Chem. Soc. Dalton Trans. 1984 2545

Additional information on 1-Bromo-4,5-difluoro-2-nitrobenzene

1-Bromo-4,5-difluoro-2-nitrobenzene (CAS No. 321-17-5): Properties, Applications, and Market Insights

1-Bromo-4,5-difluoro-2-nitrobenzene (CAS No. 321-17-5) is a halogenated nitrobenzene derivative with significant importance in organic synthesis and pharmaceutical intermediates. This compound, characterized by its bromine, fluorine, and nitro functional groups, exhibits unique reactivity patterns that make it valuable for constructing complex molecular architectures. Researchers and industries frequently search for 1-Bromo-4,5-difluoro-2-nitrobenzene suppliers or inquire about its synthesis methods, reflecting its growing demand in specialty chemicals.

The molecular structure of 1-Bromo-4,5-difluoro-2-nitrobenzene features a benzene ring substituted with bromine at position 1, fluorine atoms at positions 4 and 5, and a nitro group at position 2. This arrangement influences its electronic properties and chemical behavior, making it a versatile building block for agrochemicals, pharmaceuticals, and advanced materials. Recent trends show increased interest in fluorinated aromatic compounds due to their enhanced stability and bioavailability, positioning this compound as a key player in modern chemical research.

One of the most common applications of CAS 321-17-5 is in the synthesis of heterocyclic compounds, particularly those used in medicinal chemistry. The presence of both halogen and nitro groups allows for sequential functionalization, enabling the creation of diverse molecular scaffolds. Pharmaceutical companies often explore 1-Bromo-4,5-difluoro-2-nitrobenzene price and purity specifications when developing new drug candidates, as it serves as a precursor for various biologically active molecules.

From a market perspective, the demand for 1-Bromo-4,5-difluoro-2-nitrobenzene has been steadily increasing, particularly in regions with strong pharmaceutical and agrochemical industries. Manufacturers focusing on high-purity aromatic intermediates have reported growing inquiries about this compound, especially from research institutions and contract development organizations. The compound's role in developing crop protection agents and specialty polymers has further expanded its commercial significance.

Recent advancements in green chemistry have also impacted the production and use of 1-Bromo-4,5-difluoro-2-nitrobenzene. Researchers are investigating more sustainable synthesis routes and catalytic processes to reduce environmental impact while maintaining high yields. This aligns with the broader industry shift toward eco-friendly chemical manufacturing, a topic frequently searched by professionals in the field.

Quality control remains paramount when working with CAS 321-17-5, as impurities can significantly affect downstream applications. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are commonly employed to verify the compound's purity and structural integrity. Laboratories often search for 1-Bromo-4,5-difluoro-2-nitrobenzene analytical standards to ensure accurate measurements in their research.

The storage and handling of 1-Bromo-4,5-difluoro-2-nitrobenzene require standard precautions for nitroaromatic compounds. While not classified as highly hazardous, proper chemical safety protocols should always be followed. Material safety data sheets (MSDS) for this compound are frequently requested by industrial users and academic researchers alike.

Looking toward future applications, 1-Bromo-4,5-difluoro-2-nitrobenzene shows promise in emerging fields such as organic electronics and advanced material science. Its unique electronic properties make it a candidate for developing novel semiconducting materials and molecular sensors. These potential applications have sparked interest among material scientists searching for functionalized aromatic building blocks.

For researchers considering 1-Bromo-4,5-difluoro-2-nitrobenzene synthesis, several published routes exist, including direct halogenation of difluoronitrobenzene derivatives. The choice of synthetic method often depends on the desired scale and purity requirements. Many organic chemists search for optimized preparation methods to improve yields and reduce byproducts.

In conclusion, 1-Bromo-4,5-difluoro-2-nitrobenzene (CAS No. 321-17-5) represents an important intermediate in modern chemical research and industrial applications. Its unique combination of substituents enables diverse chemical transformations, while growing interest in fluorinated compounds and nitroaromatics ensures its continued relevance. As research into specialty chemicals advances, this compound will likely find even broader utility across multiple scientific disciplines.

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TAIXING JOXIN BIO-TEC CO.,LTD.
(CAS:321-17-5)2-Bromo-4,5-difluoronitrobenzene
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